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Compound of Interest

Compound Name: Aminoindanol

Cat. No.: B8576300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-1-Aminoindan-2-ol is a critical chiral building block in the synthesis of numerous

pharmaceuticals, most notably the HIV protease inhibitor Indinavir. The stereoselective

synthesis of this vicinal amino alcohol has been a subject of extensive research, leading to the

development of several distinct synthetic pathways. This guide provides an objective

comparison of the most prominent synthetic routes to cis-1-aminoindan-2-ol, with a focus on

efficacy, stereochemical control, and overall yield. Experimental data is presented to support

the comparison, along with detailed protocols for key methodologies.

Comparison of Key Synthetic Routes
The following table summarizes the quantitative data for three primary synthetic routes to

enantiomerically enriched cis-1-aminoindan-2-ol, providing a clear comparison of their

respective efficiencies.
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Metric

Jacobsen
Asymmetric
Epoxidation &
Ritter Reaction

Enzymatic
Resolution of
trans-Azidoindanol

Stereoselective
Reduction from
Indanone

Starting Material Indene Indene Indan-1-one

Key Steps

Asymmetric

epoxidation, Ritter

reaction, hydrolysis

Epoxidation,

azidation, enzymatic

resolution, inversion

Hydroxylation,

oximation,

stereoselective

reduction

Overall Yield ~50%[1]

Not explicitly stated,

involves multiple steps

with moderate yields

in resolution (46%)[1]

[2]

Not explicitly stated,

reduction step yields

an 88:12 mixture of

diastereomers[1]

Enantiomeric Excess

(ee)

>99% after

crystallization[1]
>96%[1][2]

Not applicable for the

final racemic mixture

Diastereoselectivity

High cis-selectivity

from the Ritter

reaction

High, established

through chemical

inversion

88:12 (cis:trans)[1]

Reagents &

Conditions

(S,S)-(salen)Mn(III)Cl,

NaOCl, fuming

H₂SO₄, acetonitrile

MCPBA, NaN₃, Lipase

PS, Mitsunobu

reaction

KOH,

iodobenzenediacetate

, benzyloxyamine HCl,

borane-THF

Advantages

High

enantioselectivity,

well-established,

scalable

High enantiomeric

excess for resolved

isomers

Utilizes a readily

available starting

material

Disadvantages
Use of strong acids

and oxidizing agents

Multi-step process,

resolution limits

theoretical yield to

50% for one

enantiomer

Lower

diastereoselectivity,

requires separation of

isomers
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Experimental Protocols
Jacobsen Asymmetric Epoxidation and Ritter Reaction
This route is one of the most practical and widely cited for the large-scale synthesis of

enantiopure cis-1-aminoindan-2-ol.[1][3]

a) (1S,2R)-Indene Oxide Synthesis (Jacobsen Epoxidation):

Materials: Indene, dichloromethane (CH₂Cl₂), (S,S)-(N,N')-bis(3,5-di-tert-

butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst), 4-

phenylpyridine N-oxide, buffered sodium hypochlorite (NaOCl) solution.

Procedure:

To a stirred solution of indene, Jacobsen's catalyst (0.6 mol%), and 4-phenylpyridine N-

oxide (3.0 mol%) in CH₂Cl₂ under a nitrogen atmosphere, a buffered aqueous solution of

NaOCl is added.[3]

The biphasic mixture is stirred vigorously at 0-5°C. The reaction progress is monitored by

TLC or GC.

Upon completion, the organic layer is separated, washed with brine, and dried over

anhydrous sodium sulfate.

The solvent is removed under reduced pressure to yield crude (1S,2R)-indene oxide. This

step typically yields the product in approximately 89% with an enantiomeric excess of

88%.[1]

b) (1S,2R)-1-Aminoindan-2-ol Synthesis (Ritter Reaction):

Materials: (1S,2R)-Indene oxide, dry acetonitrile, dry hexanes, fuming sulfuric acid (27-33%

SO₃).[3]

Procedure:

A solution of indene oxide in dry hexanes is added dropwise to a vigorously stirred mixture

of dry acetonitrile and fuming sulfuric acid at 0-5°C.[3]
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The reaction temperature is maintained between 0 and 5°C during the addition. After the

addition is complete, the mixture is warmed to room temperature and stirred for 1 hour.[3]

Water is carefully added, and the biphasic mixture is stirred for an additional 30 minutes.

[3]

The aqueous layer, containing the oxazoline intermediate, is separated and hydrolyzed by

heating.

The resulting solution is basified to a pH of 12-13 with a 50% aqueous NaOH solution and

extracted with 1-butanol.[3]

The combined organic layers are concentrated, and the crude aminoindanol is further

purified by crystallization with L-tartaric acid to yield the final product with >99% ee.[1] The

overall yield from indene is approximately 50%.[1]

Enzymatic Resolution of trans-1-Azidoindan-2-ol
This method provides access to both enantiomers of aminoindanol through a kinetic resolution

process.[1][2]

Materials: Racemic trans-1-azidoindan-2-ol (synthesized from indene via epoxidation and

azide opening), immobilized Lipase PS on Celite, isopropenyl acetate, dimethoxyethane.[1]

Procedure:

Racemic trans-1-azidoindan-2-ol is dissolved in dimethoxyethane.

Immobilized Lipase PS and isopropenyl acetate are added to the solution.

The mixture is stirred at room temperature, and the reaction is monitored for the acylation

of one enantiomer.

The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and

the acylated and unreacted enantiomers are separated by chromatography. This typically

yields the unreacted (1S, 2S)-azidoindanol in 46% yield and >96% ee, and the acylated

(1R, 2R)-azido acetate in 44% yield and >96% ee.[1][2]
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The separated (1S, 2S)-azidoindanol then undergoes a Mitsunobu inversion of the C-2

hydroxyl group, followed by hydrolysis and reduction of the azide to the amine to yield (1S,

2R)-1-aminoindan-2-ol.

Visualizing the Synthetic Pathways
To further elucidate the key transformations, the following diagrams illustrate the logical flow of

the discussed synthetic routes.

Indene
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Jacobsen-Ritter Synthetic Workflow
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Enzymatic Resolution Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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